molecular formula C13H15NO5 B2572407 Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate CAS No. 329746-12-5

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No.: B2572407
CAS No.: 329746-12-5
M. Wt: 265.265
InChI Key: YRAVCJPLIKQACT-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a dimethyl-substituted oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate.

    Substitution: Various amides or esters depending on the nucleophile used.

    Hydrolysis: 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of nitrophenyl-containing compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 2,2-dimethyl-3-(4-aminophenyl)-3-oxopropanoate: This compound has an amino group instead of a nitro group, which significantly alters its reactivity and biological activity.

    Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.

    2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid: The carboxylic acid form is more acidic and can participate in different types of reactions compared to the ester.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVCJPLIKQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329746-12-5
Record name ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
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